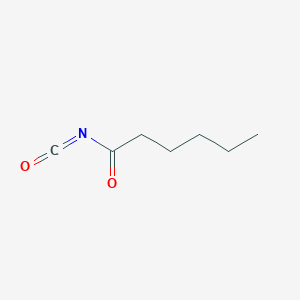
n-Pentanecarbonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Pentanecarbonyl isocyanate is an organic compound with the molecular formula C7H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are highly reactive and are widely used in the production of polyurethanes, coatings, adhesives, and other materials. This compound, in particular, is known for its applications in organic synthesis and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: n-Pentanecarbonyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexanoyl chloride with sodium azide, followed by the Curtius rearrangement to yield hexanoyl isocyanate. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, hexanoyl isocyanate is often produced via the phosgene process. This method involves the reaction of hexanoylamine with phosgene (COCl2) to produce hexanoyl isocyanate and hydrogen chloride as a byproduct. Due to the toxicity of phosgene, alternative non-phosgene methods are also being explored, such as the use of carbon monoxide and dimethyl carbonate .
化学反応の分析
Reaction with Alcohols
n-Pentanecarbonyl isocyanate reacts with alcohols to form urethane linkages. The carbonyl group adjacent to the -NCO enhances electrophilicity, accelerating the reaction:
R-OH + C5H11C(O)NCO→C5H11C(O)NHCOOR
-
Key factors :
Reaction with Amines
Primary and secondary amines rapidly form urea derivatives:
R-NH2+C5H11C(O)NCO→C5H11C(O)NHCONHR
-
Kinetics : Reactivity with amines is ~10–100x faster than with alcohols due to stronger nucleophilicity .
Hydrolysis with Water
Hydrolysis produces a primary amine and CO₂, with carbamic acid as an intermediate :
C5H11C(O)NCO+H2O→C5H11C(O)NH2+CO2
Cyclotrimerization
Under basic catalysis (e.g., acetates), this compound undergoes cyclotrimerization to form isocyanurates :
3 C5H11C(O)NCO→(C5H11C(O)NHCO)3
Reactions with Urethanes and Ureas
At elevated temperatures (>110°C), this compound reacts with urethanes or ureas to form cross-linked allophanates or biurets :
Urethane+C5H11C(O)NCO→Allophanate
Urea+C5H11C(O)NCO→Biuret
-
Reversibility : These reactions are equilibrium-controlled and significant during polymer post-curing .
Acidic Conditions
Reactions with carboxylic acids yield carbamoyl chlorides (via intermediate adducts) :
R-COOH+C5H11C(O)NCO→C5H11C(O)NHCOOR→C5H11C(O)NCOCl
Basic Conditions
Deprotonation generates transient anions that catalyze further oligomerization .
Thermal Degradation
Above 150°C, this compound decomposes via:
-
Decarboxylation : Releases CO₂ and forms nitriles or amines .
-
Formation of carbodiimides :
2 C5H11C(O)NCO→(C5H11C(O)N)2C+CO2
Table 1: Comparative Reactivity of this compound
| Nucleophile | Product | Rate Constant (Relative) | Conditions |
|---|---|---|---|
| Water | Amine + CO₂ | 1.0 (baseline) | Room temperature |
| Methanol | Urethane | 0.8 | 25°C, uncatalyzed |
| Ethylamine | Urea | 12.5 | 25°C |
| Acetic acid | Carbamoyl chloride | 0.3 | 60°C |
Table 2: Thermal Stability Data
| Decomposition Pathway | Temperature Range | Byproducts |
|---|---|---|
| Decarboxylation | 150–200°C | CO₂, nitriles |
| Carbodiimide formation | 200–250°C | CO₂, polymers |
科学的研究の応用
n-Pentanecarbonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants
作用機序
The mechanism of action of hexanoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the basis for its use in the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .
類似化合物との比較
n-Pentanecarbonyl isocyanate can be compared with other isocyanates such as:
Methyl Isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Uniqueness: this compound is unique due to its specific applications in organic synthesis and its relatively lower toxicity compared to some other isocyanates. Its aliphatic nature also makes it less reactive towards certain nucleophiles compared to aromatic isocyanates .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and relatively lower toxicity make it an important building block in organic synthesis and polymer chemistry.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
hexanoyl isocyanate |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-7(10)8-6-9/h2-5H2,1H3 |
InChIキー |
OYSWHVQIPJTJJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















